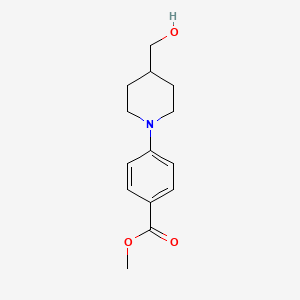

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)12-2-4-13(5-3-12)15-8-6-11(10-16)7-9-15/h2-5,11,16H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVWFQRLJHUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594770 | |

| Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392690-98-1 | |

| Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate (CAS 392690-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a polar, heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted piperidine ring linked to a benzoate moiety, presents multiple avenues for chemical modification, making it an attractive scaffold for the synthesis of diverse and complex molecular architectures. The piperidine heterocycle is a common motif in a vast array of pharmaceuticals, valued for its ability to influence physicochemical properties such as basicity and lipophilicity, which are critical for optimizing pharmacokinetic profiles and target engagement. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical intermediate.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 392690-98-1 | N/A |

| Molecular Formula | C₁₄H₁₉NO₃ | N/A |

| Molecular Weight | 249.31 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted). | N/A |

Synthesis

The most direct and industrially scalable synthesis of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide from an activated aromatic ring by a nucleophile, in this case, the secondary amine of 4-(hydroxymethyl)piperidine.

The reaction of methyl 4-fluorobenzoate with 4-(hydroxymethyl)piperidine is a prime example of this synthetic strategy. The fluorine atom is an excellent leaving group in SNAr reactions, and the electron-withdrawing nature of the para-ester group activates the aromatic ring towards nucleophilic attack.

Proposed Synthetic Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions.

Materials:

-

Methyl 4-fluorobenzoate

-

4-(Hydroxymethyl)piperidine (also known as 4-piperidinemethanol)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-fluorobenzoate (1.0 eq), 4-(hydroxymethyl)piperidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a suitable volume of anhydrous DMSO to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate.

Caption: Synthetic workflow for Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate.

Analytical Characterization

The structural confirmation and purity assessment of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate would be conducted using a combination of spectroscopic and chromatographic techniques. The following are predicted spectral data based on the analysis of its constituent parts and related known compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 2H | Ar-H (ortho to -COOCH₃) |

| ~6.90 | d | 2H | Ar-H (ortho to piperidine) |

| ~3.85 | s | 3H | -COOCH ₃ |

| ~3.80 | m | 2H | Piperidine-CH ₂-N (axial) |

| ~3.50 | d | 2H | -CH ₂OH |

| ~3.00 | m | 2H | Piperidine-CH ₂-N (equatorial) |

| ~1.90 | m | 1H | Piperidine-CH |

| ~1.80 | m | 2H | Piperidine-CH ₂ (axial) |

| ~1.40 | m | 2H | Piperidine-CH ₂ (equatorial) |

| ~1.60 | t | 1H | -OH |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C =O |

| ~155.0 | Ar-C (ipso, attached to N) |

| ~131.0 | Ar-C H (ortho to -COOCH₃) |

| ~119.0 | Ar-C (ipso, attached to -COOCH₃) |

| ~113.0 | Ar-C H (ortho to piperidine) |

| ~68.0 | -C H₂OH |

| ~51.5 | -COOC H₃ |

| ~48.0 | Piperidine-C H₂-N |

| ~39.0 | Piperidine-C H |

| ~30.0 | Piperidine-C H₂ |

Predicted Mass Spectrum (ESI+)

-

m/z (M+H)⁺: 250.14

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch |

| 3000-2800 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ester) |

| ~1605, ~1520 | C=C stretch (aromatic) |

| ~1280, ~1100 | C-O stretch (ester and alcohol) |

Potential Applications in Drug Discovery

The structural features of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The secondary alcohol provides a handle for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The tertiary amine of the piperidine ring can be quaternized to introduce a positive charge.

This compound can serve as a key building block for the development of novel therapeutics targeting a variety of diseases. For instance, piperidine-containing compounds are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Caption: Potential derivatization and applications in drug discovery.

Conclusion

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a strategically important chemical intermediate with significant potential for the synthesis of novel and complex molecules for drug discovery and development. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of multiple functional groups for further elaboration make it a valuable tool for medicinal chemists. The predicted analytical data provided in this guide serves as a useful reference for researchers working with this compound. Further studies to explore its biological activities and expand its synthetic utility are warranted.

References

-

Lima, G. M. de, et al. "Synthesis, spectroscopic characterization and crystal structure of methyl 4-(piperidine-1-carbonyl)benzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 7, 2010, pp. o1630–o1631, [Link].

-

"Methyl 4-(hydroxymethyl)benzoate." PubChem, National Center for Biotechnology Information, [Link].

-

"Nucleophilic Aromatic Substitution." Wikipedia, [Link].

-

"Piperidine." Wikipedia, [Link].

A Comprehensive Technical Guide to Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Executive Summary

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug development sectors. This document provides an in-depth technical overview of this compound, beginning with its fundamental molecular properties, including its molecular weight. We will delve into a robust, field-proven synthetic methodology, emphasizing the chemical rationale behind the chosen pathway. Furthermore, this guide establishes a comprehensive framework for analytical characterization and quality control, ensuring the compound's identity, purity, and integrity. Finally, we explore its strategic application as a versatile building block in the synthesis of complex pharmaceutical agents, contextualized by the well-established role of the piperidine scaffold in modern therapeutics.

Core Molecular Profile

A thorough understanding of a compound begins with its fundamental identity and physicochemical properties. These data points are critical for everything from reaction stoichiometry and analytical characterization to formulation and toxicological assessment.

Chemical Identity

-

Systematic Name: Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

-

Molecular Formula: C14H19NO3[1]

Physicochemical Properties

The key quantitative descriptors for Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate are summarized in the table below. The molecular weight is a cornerstone calculation for all synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Weight | 249.31 g/mol | [1] |

| Molecular Formula | C14H19NO3 | [1] |

| CAS Number | 392690-98-1 | [1][2] |

Structural Elucidation

The molecule's structure is key to its function. It is composed of three primary domains:

-

A Methyl Benzoate Core: A benzene ring substituted with a methyl ester group. This portion of the molecule provides a rigid scaffold and a reactive handle (the ester) for further chemical modification.

-

A Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle. The piperidine moiety is a highly sought-after feature in pharmaceuticals, often used to modulate physicochemical properties like solubility and basicity, which can enhance pharmacokinetic profiles.[3]

-

A Hydroxymethyl Group: A primary alcohol functional group (-CH2OH) attached to the piperidine ring. This group provides a site for hydrogen bonding and serves as another reactive handle for derivatization.

The diagram below illustrates the logical connectivity of these structural components.

Synthesis and Mechanistic Rationale

The synthesis of aryl-piperidine linkages is a cornerstone of modern medicinal chemistry. While multiple routes exist, the Buchwald-Hartwig amination is often preferred for its reliability, mild reaction conditions, and broad substrate scope.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the benzoate ring and the piperidine nitrogen. This identifies the two key starting materials: a halogenated methyl benzoate and 4-(hydroxymethyl)piperidine.

Rationale for Synthetic Strategy

The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is selected for this synthesis. The primary reasons for this choice are:

-

Expertise & Experience: This reaction is exceptionally reliable and high-yielding for forming C(aryl)-N bonds. Its mechanism is well-understood, allowing for predictable outcomes and straightforward troubleshooting.

-

Trustworthiness: The reaction proceeds under relatively mild conditions, which is crucial for preserving the integrity of the ester and alcohol functional groups present in the starting materials and product. Harsher conditions, such as those required for classical Ullmann condensations, could lead to side reactions like ester hydrolysis or alcohol elimination.

-

Authoritative Grounding: The use of palladium-catalyzed amination for synthesizing complex amines and heterocycles is a standard, well-documented method in synthetic organic chemistry literature.[3]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system, incorporating an inert atmosphere and precise stoichiometry to ensure reproducibility and high yield.

-

Vessel Preparation: A dried Schlenk flask is charged with a magnetic stir bar, methyl 4-bromobenzoate (1.0 eq), and 4-(hydroxymethyl)piperidine (1.1 eq).

-

Catalyst and Ligand Addition: To the flask, add a palladium catalyst such as Pd2(dba)3 (0.01-0.02 eq) and a suitable phosphine ligand like XPhos or RuPhos (0.02-0.04 eq). The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction cycle.

-

Base and Solvent Addition: Add a non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq), and an anhydrous aprotic solvent like toluene or dioxane (approx. 0.1 M concentration).

-

Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times. This is a critical step to prevent oxidation of the palladium catalyst and phosphine ligand.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate.

Quality Control and Characterization

Rigorous analytical chemistry is required to validate the synthesis and ensure the compound meets the high purity standards required for research and development. The strategy involves chromatographic assessment of purity and spectroscopic confirmation of the molecular structure.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method provides a quantitative measure of purity and can detect any residual starting materials or byproducts. The methodology is adapted from standard protocols for analyzing benzoate derivatives.[4]

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient might run from 10% B to 95% B over 15 minutes.

-

Sample Preparation: A stock solution of the synthesized compound is prepared in methanol or acetonitrile at approximately 1 mg/mL.

-

Injection and Detection: 5-10 µL of the sample is injected. The eluent is monitored at a wavelength of 254 nm, where the benzoate chromophore has strong absorbance.

-

Analysis: The purity is calculated based on the area-under-the-curve of the main product peak relative to the total peak area. A purity of >95% is typically required for subsequent applications.

Structural Confirmation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are the most powerful tools for unambiguous structure confirmation. Expected 1H NMR signals (in CDCl3) would include:

-

Aromatic protons (~7.8-8.0 ppm and ~6.8-7.0 ppm, two doublets).

-

Methyl ester protons (~3.9 ppm, singlet).

-

Piperidine and hydroxymethyl protons in the aliphatic region (~1.5-4.0 ppm). The specific shifts and coupling patterns confirm the substitution pattern. Data from related structures can be used as a reference.[5][6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]+, which should correspond to 250.1438 for C14H20NO3+.

Analytical Workflow

The following diagram outlines the logical flow for the quality control of a newly synthesized batch of the compound.

Applications in Drug Discovery

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate or building block. Its structure provides multiple points for diversification, making it a powerful tool for generating libraries of new chemical entities.

Strategic Value as a Chemical Intermediate

The molecule's value lies in its two orthogonal reactive handles:

-

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in drug molecules.

-

The Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation to append other molecular fragments.

This bifunctionality allows for the systematic exploration of chemical space around a privileged piperidine-benzoate core.

Potential Therapeutic Applications

Compounds containing the aryl-piperidine or aryl-piperazine motif are prevalent in many therapeutic areas. Based on the activity of structurally related molecules, derivatives of this compound could be investigated for:

-

Anti-inflammatory Activity: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory effects by inhibiting NO and TNF-α production.[7]

-

CNS Disorders: The piperidine scaffold is common in agents targeting the central nervous system.[3]

-

NLRP3 Inflammasome Inhibition: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases.[8]

The following diagram illustrates the role of this compound as a launchpad for drug discovery efforts.

Sources

- 1. chemscene.com [chemscene.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Introduction

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a substituted piperidine derivative with potential applications in pharmaceutical research and development as a versatile building block or intermediate. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug discovery, formulation development, and process chemistry. This guide provides a detailed exploration of the key physicochemical parameters of this compound, outlining the experimental methodologies for their determination and offering insights into the scientific rationale behind these characterization techniques.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to ascertain its fundamental molecular and physical attributes.

Chemical Structure:

Caption: Chemical structure of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

| CAS Number | 392690-98-1 | [1][2] |

| Molecular Formula | C14H19NO3 | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a drug candidate is a critical physicochemical property that significantly influences its absorption and bioavailability.[3] The presence of both a polar hydroxymethyl group and a more nonpolar benzoate moiety suggests that Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate will exhibit pH-dependent aqueous solubility and solubility in various organic solvents.

Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with the solid drug.[3][4]

Experimental Protocol:

-

Preparation of Media: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.[5]

-

Sample Addition: Add an excess amount of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate to each buffer in separate vials. The excess solid should be clearly visible.[3]

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Causality Behind Experimental Choices: Using a range of pH values is crucial because the ionization state of the piperidine nitrogen will change, directly impacting solubility.[3] Maintaining a constant temperature is essential as solubility is temperature-dependent.

Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative. This method involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until precipitation occurs.[7] While faster, this can lead to supersaturated solutions and may overestimate the true thermodynamic solubility.[7]

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, the tertiary amine within the piperidine ring is the primary ionizable group.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa.[8][9]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically deionized water or a co-solvent system if aqueous solubility is low.[10]

-

Titration Setup: Calibrate a pH meter with standard buffers.[10] Place the sample solution in a thermostatted vessel with continuous stirring and immerse the pH electrode.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) while recording the pH at each incremental addition.[10]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine is protonated.[8][10]

Caption: Workflow for pKa determination via potentiometric titration.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the clarity of the inflection point provide confidence in the accuracy of the determined pKa value.[9] For compounds with low solubility, spectrophotometric methods can be employed, provided there is a chromophore near the ionization site.[9][11] The expected pKa for the tertiary amine in the piperidine ring is anticipated to be in the range of 9-11, typical for such functional groups.[8]

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a drug's ability to cross biological membranes.

-

LogP refers to the partition coefficient of the neutral form of the molecule between an organic solvent (typically n-octanol) and water.

-

LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species.

Shake-Flask Method for LogP/LogD Determination

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4 for physiological relevance). Pre-saturate each phase with the other.

-

Compound Addition: Dissolve a known amount of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate in the aqueous phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, followed by a period for phase separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) for the neutral species.

-

LogD = log ([Total Concentration in Octanol] / [Total Concentration in Aqueous Phase]) at a given pH.

-

Alternative Method: Reverse-Phase HPLC: LogP can also be estimated using reverse-phase HPLC by correlating the retention time of the compound with that of known standards with varying lipophilicity.[11] This method is faster and requires less material.

Purity and Stability Assessment

Ensuring the purity of a compound is critical for accurate physicochemical and biological evaluation.[12] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry.[13][14]

Experimental Protocol for HPLC Purity Analysis:

-

Method Development: Develop a suitable reverse-phase HPLC method. This involves selecting an appropriate column (e.g., C18), mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector wavelength (based on the UV absorbance of the benzoate chromophore).[15]

-

Sample Preparation: Prepare a solution of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate in a suitable solvent at a known concentration.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram.

-

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for purity determination using HPLC.

Forced Degradation Studies: To assess stability, the compound should be subjected to stress conditions (e.g., heat, acid, base, oxidation, and light) and the resulting degradation products analyzed by HPLC. This provides insights into the compound's intrinsic stability and potential degradation pathways.

Structural Confirmation and Spectral Properties

A suite of spectroscopic techniques is employed to confirm the chemical structure of the synthesized molecule.

Table 2: Spectroscopic and Spectrometric Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton environment and connectivity. | Signals corresponding to aromatic protons, piperidine protons, the hydroxymethyl group, and the methyl ester group. |

| ¹³C NMR | Confirms the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (249.31 g/mol ). |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic stretches for O-H (hydroxyl), C=O (ester), and C-N (amine) bonds. |

Conclusion

The comprehensive physicochemical characterization of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, as outlined in this guide, is an indispensable component of its evaluation for any application in drug development. By systematically determining its solubility, pKa, lipophilicity, purity, and structural integrity, researchers can make informed decisions regarding its suitability for further investigation, optimize formulation strategies, and ensure the reliability of biological data. The methodologies described herein represent standard, validated approaches within the pharmaceutical industry, providing a robust framework for the thorough assessment of this and other novel chemical entities.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. Available at: [Link]

-

Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Center for Biotechnology Information. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

-

Methyl 4-(hydroxymethyl)benzoate. PubChem. Available at: [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. Available at: [Link]

-

Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Walsh Medical Media. Available at: [Link]

-

4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. Available at: [Link]

-

Analytical Strategies for Aseptic Processing. Pharmaceutical Technology. Available at: [Link]

-

Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. PrepChem.com. Available at: [Link]

-

Analytical chemistry. Wikipedia. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoic acid 1g. Dana Bioscience. Available at: [Link]

-

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. PubChem. Available at: [Link]

-

CAS 392690-98-1 | Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate. Alchem Pharmtech. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. scispace.com [scispace.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. openaccessebooks.com [openaccessebooks.com]

- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. moravek.com [moravek.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectral Analysis of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

This in-depth technical guide provides a comprehensive overview of the spectral data for methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical techniques used to characterize this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound.

Molecular Structure and Spectroscopic Overview

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a para-substituted benzene ring, an ester group, a tertiary amine integrated into a piperidine ring, and a primary alcohol. Each of these features provides characteristic signals in different spectroscopic analyses, allowing for unambiguous identification and structural confirmation.

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol: The sample preparation and data acquisition are similar to ¹H NMR, with the selection of a ¹³C NMR experiment.

Data Interpretation:

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~166-168 |

| Aromatic (C-N) | ~150-155 |

| Aromatic (C-CO) | ~120-125 |

| Aromatic (CH) | ~128-132 |

| Aromatic (CH) | ~112-116 |

| Methyl Ester (-OCH₃) | ~51-53 |

| Hydroxymethyl (-CH₂OH) | ~65-68 |

| Piperidine (C-N) | ~50-55 |

| Piperidine (CH) | ~38-42 |

| Piperidine (CH₂) | ~30-35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Obtain a background spectrum.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate will show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3600 | Broad |

| C-H (aromatic) | 3000-3100 | Sharp |

| C-H (aliphatic) | 2850-3000 | Sharp |

| C=O (ester) | 1700-1725 | Strong, sharp |

| C=C (aromatic) | 1450-1600 | Medium |

| C-O (ester) | 1100-1300 | Strong |

| C-N (amine) | 1000-1250 | Medium |

The presence of a broad peak in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group, while the strong, sharp peak around 1700-1725 cm⁻¹ is a clear indicator of the ester carbonyl group. [1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

Data Interpretation:

In ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.

-

Molecular Formula: C₁₄H₁₉NO₃

-

Molecular Weight: 249.31 g/mol

-

Expected [M+H]⁺: m/z 250.14

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fragmentation Pathway:

Under fragmentation conditions (MS/MS), the molecule may cleave at several points. A likely fragmentation would be the loss of the hydroxymethyl group or cleavage within the piperidine ring.

Figure 3: Potential fragmentation pathways in MS/MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate. The data presented in this guide, based on established spectroscopic principles, serves as a reliable reference for researchers and scientists. Adherence to the described protocols will ensure the acquisition of high-quality data for accurate structural elucidation and purity confirmation.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Elsevier. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

An In-Depth Technical Guide to the Biological Screening of N-aryl-4-hydroxymethylpiperidine Derivatives

Introduction: The N-aryl-4-hydroxymethylpiperidine Scaffold - A Privileged Structure in Drug Discovery

The N-aryl-4-hydroxymethylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets. Its inherent three-dimensional structure, combining a rigid piperidine ring with a flexible hydroxymethyl group and a variable aryl substituent, allows for facile modification and optimization of pharmacological activity. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including but not limited to, potent analgesics, antipsychotics, and anticancer agents.[1][2][3] The strategic importance of this scaffold lies in its proven success in generating clinical candidates, making the efficient and logical biological screening of new analogues a critical endeavor for drug discovery teams.

This guide provides a comprehensive framework for the biological evaluation of novel N-aryl-4-hydroxymethylpiperidine derivatives. Moving beyond a simple compilation of protocols, this document outlines the strategic rationale behind constructing a screening cascade, details key methodologies with field-proven insights, and emphasizes the importance of robust data interpretation for successful hit-to-lead progression.

Section 1: Strategic Design of the Biological Screening Cascade

A tiered or cascaded approach is the most resource-efficient strategy for screening a new chemical library. This methodology prioritizes high-throughput, cost-effective assays in the initial phase to cast a wide net and identify preliminary "hits." These hits are then subjected to a series of increasingly complex and physiologically relevant assays to confirm their activity, elucidate their mechanism of action, and evaluate their therapeutic potential.

The design of a screening cascade is not a one-size-fits-all process; it must be tailored to the hypothesized biological targets of the N-aryl-4-hydroxymethylpiperidine library. Given the scaffold's prevalence in targeting G-protein coupled receptors (GPCRs), particularly opioid receptors, this guide will focus on a screening cascade designed to identify and characterize novel opioid receptor modulators.[4][5] However, the principles and many of the secondary assays described can be readily adapted for other target classes, such as ion channels or enzymes.

Here is a logical workflow for a typical screening cascade:

Caption: A tiered screening cascade for N-aryl-4-hydroxymethylpiperidine derivatives.

Section 2: Primary Screening - Identifying Target Engagement

The primary screen aims to rapidly identify compounds that bind to the target of interest. For GPCRs like the mu-opioid receptor (MOR), radioligand binding assays are a robust and sensitive high-throughput method.[4]

Protocol 2.1: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Principle: This is a competitive binding assay where the ability of a test compound to displace a known high-affinity radiolabeled ligand from the MOR is measured. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR). Thaw membranes on ice immediately before use.

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine the following for a final volume of 1 mL per well:

-

hMOR cell membranes (typically 10-20 µg of protein per well).

-

[³H]-DAMGO (a selective MOR agonist radioligand) at a concentration close to its dissociation constant (Kd), typically 0.5-1.0 nM.[4]

-

A range of concentrations of the N-aryl-4-hydroxymethylpiperidine test compound (e.g., from 1 nM to 10 µM).

-

Total Binding Control: Wells containing membranes and radioligand only (no test compound).

-

Non-specific Binding Control: Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like Naloxone to saturate all specific binding sites.[4]

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each test compound concentration.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Section 3: Secondary Screening - Confirming Functional Activity

Hits from the primary binding assay must be evaluated in functional assays to determine whether they act as agonists, antagonists, or allosteric modulators.[6][7] For GPCRs, this involves measuring the downstream signaling events that occur upon receptor activation or inhibition.

Protocol 3.1: cAMP Accumulation Assay for Gi-Coupled Receptors

Principle: The mu-opioid receptor is a Gi-coupled receptor. When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the change in cAMP levels in response to test compounds.

Methodology:

-

Cell Culture: Use a cell line stably expressing the hMOR, such as HEK293 or CHO cells.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compounds to the wells.

-

Include a known MOR agonist (e.g., DAMGO) as a positive control and a known antagonist (e.g., Naloxone) for antagonist mode testing.

-

-

Stimulation: Add a fixed concentration of forskolin to all wells. Forskolin directly activates adenylyl cyclase, causing a large increase in cAMP levels. Agonists will inhibit this forskolin-induced cAMP production.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Detection: Lyse the cells and detect the intracellular cAMP levels using a commercial kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

-

Data Analysis:

-

For Agonists: Plot the assay signal (inversely proportional to cAMP levels) against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response).

-

For Antagonists: Pre-incubate the cells with the test compound before adding a fixed concentration of a known agonist (e.g., DAMGO). An antagonist will shift the agonist's dose-response curve to the right. The potency of the antagonist is determined by calculating the pA2 value.

-

Section 4: Tertiary Profiling - Assessing Selectivity and Early Safety

Confirmed hits should be further profiled for selectivity against other relevant targets and for potential off-target liabilities. Early assessment of safety risks, such as cardiotoxicity, is crucial to avoid costly late-stage failures.

Protocol 4.1: hERG Channel Inhibition Assay

Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[8][9] The automated patch-clamp assay is the gold standard for assessing a compound's hERG liability.[8]

Methodology:

-

Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

-

Automated Patch Clamp: Utilize an automated electrophysiology platform such as the QPatch or SyncroPatch system.[8]

-

Recording:

-

Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.

-

A specific voltage protocol is applied to elicit the characteristic hERG tail current.[10]

-

A stable baseline current is recorded in the extracellular solution.

-

-

Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[8] A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are also tested.[8]

-

Data Analysis:

-

The percentage of inhibition of the hERG tail current is calculated for each concentration.

-

An IC50 value is determined by fitting the concentration-response data to the Hill equation.

-

Protocol 4.2: Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] It is used to identify compounds that are toxic to cells at the tested concentrations.

Methodology:

-

Cell Plating: Seed a relevant cell line (e.g., HEK293 or a cancer cell line if investigating anticancer activity) in a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

Section 5: In Vivo Efficacy - Proof of Concept in Animal Models

Promising lead compounds with good potency, selectivity, and a clean early safety profile should be advanced to in vivo models to establish proof of concept. For potential analgesics, the hot plate test is a classic and reliable model for assessing centrally mediated antinociceptive activity.[14][15]

Protocol 5.1: Mouse Hot Plate Test for Analgesia

Principle: This test measures the latency of a mouse to react to a thermal stimulus (a heated plate). Analgesic compounds increase the time it takes for the mouse to show a pain response (e.g., licking its paws or jumping).[14]

Methodology:

-

Animals: Use mice, typically with a weight range of 18-22g.[14]

-

Apparatus: A commercially available hot plate apparatus with a precisely controlled temperature (e.g., 55 ± 0.5°C).

-

Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

-

Baseline Latency: Place each mouse on the hot plate and record the time it takes to exhibit a pain response. Remove the mouse immediately after the response. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound via a relevant route (e.g., intraperitoneal, subcutaneous, or oral). A vehicle control group and a positive control group (e.g., morphine) should be included.

-

Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure their reaction latency.

-

Data Analysis:

-

Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE of the test compound groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

The involvement of opioid receptors can be confirmed by pre-treating a group of animals with an opioid antagonist like naloxone, which should reverse the analgesic effect.[14]

-

Data Summary and Hit Triage

Throughout the screening cascade, data should be meticulously organized to facilitate decision-making. The following table provides a template for summarizing key data points for each compound.

| Compound ID | Primary Assay Ki (nM) (MOR) | Functional Assay EC50 (nM) (MOR) | Functional Mode | Selectivity (KOR/MOR) | Selectivity (DOR/MOR) | hERG IC50 (µM) | Cytotoxicity CC50 (µM) | In Vivo ED50 (mg/kg) (Hot Plate) |

| Cmpd-001 | 15.2 | 25.8 | Agonist | >100x | >100x | >30 | >50 | 1.5 |

| Cmpd-002 | 150.5 | 250.1 | Agonist | 25x | 50x | 12.5 | >50 | 10.2 |

| Cmpd-003 | 8.9 | No activity | Antagonist | >100x | 80x | >30 | 22.1 | Not Tested |

| Cmpd-004 | >10,000 | Not active | - | - | - | >30 | >50 | Not Tested |

This structured data allows for a logical hit triage process, as depicted below:

Sources

- 1. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fda.gov [fda.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In-Vivo Models for Management of Pain [scirp.org]

- 15. advinus.com [advinus.com]

in silico modeling of piperidine benzoate compounds

An In-Depth Technical Guide to the In Silico Modeling of Piperidine Benzoate Compounds

Authored by a Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and Predictive Science

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and bioactive compounds.[1][2][3] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it an invaluable component in drug design.[3] When combined with a benzoate moiety, this scaffold offers a versatile framework for interacting with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[1]

In the modern drug discovery paradigm, front-loading the development pipeline with high-quality candidates is paramount to mitigating the staggering costs and high attrition rates of preclinical and clinical trials. In silico modeling provides a powerful, cost-effective, and rapid suite of methodologies to predict the biological activity, pharmacokinetic profile, and potential liabilities of novel chemical entities before a single gram is ever synthesized.[4]

This guide provides a comprehensive, field-proven framework for the computational evaluation of piperidine benzoate compounds. We will move beyond a simple recitation of steps to explore the causal logic behind methodological choices, ensuring that each stage of the process serves as a self-validating system for generating robust, actionable hypotheses. The narrative follows a logical progression from foundational ligand preparation to advanced simulations, mirroring a typical drug discovery campaign.

Part 1: Foundational Principles & Molecular Preparation

The Critical First Step: Ligand Structuring and Optimization

The adage "garbage in, garbage out" is acutely true in computational chemistry. The quality of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. For piperidine benzoate compounds, this involves careful consideration of the 3D conformation, protonation state (especially of the piperidine nitrogen), and overall electronic distribution.

Protocol: Ligand Preparation for Modeling

-

2D to 3D Conversion:

-

Action: Draw the 2D structure of the piperidine benzoate compound using chemical drawing software (e.g., MarvinSketch, ChemDraw).

-

Causality: This is the initial blueprint. Accuracy in atom connectivity and stereochemistry is non-negotiable.

-

Action: Convert the 2D structure to a 3D structure. Most software packages perform this automatically, generating a plausible initial conformation.

-

-

Protonation State Assignment:

-

Action: Assign the correct protonation state at a physiological pH of 7.4. Tools like MarvinSketch's pKa plugin or dedicated software can predict this.

-

Causality: The piperidine nitrogen is typically protonated at physiological pH. This positive charge is often crucial for forming key electrostatic interactions, such as salt bridges with acidic residues (e.g., Aspartate, Glutamate) in a target's binding site. An incorrect protonation state will lead to flawed interaction predictions.

-

-

Energy Minimization:

-

Action: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, AM1).

-

Causality: The initial 3D conversion may result in a high-energy, sterically strained conformation. Minimization relaxes the structure into a more energetically favorable (and thus more realistic) state, resolving atomic clashes and optimizing bond lengths and angles. This is a prerequisite for any subsequent docking or simulation study.

-

Part 2: Target Interaction Modeling – From Docking to Pharmacophores

With a properly prepared ligand, the next phase is to predict how it will interact with its biological target. This is the heart of structure-based drug design.

Molecular Docking: Simulating the Molecular Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5] This provides the first three-dimensional insight into the potential mechanism of action.

Causality Behind the Docking Workflow: The process is designed to systematically explore the conformational space of the ligand within the defined binding site of the protein. The scoring function then evaluates each potential pose, penalizing clashes and rewarding favorable interactions (hydrogen bonds, hydrophobic contacts, etc.) to identify the most likely binding mode.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Target Preparation:

-

Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Action: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Causality: Crystal structures are often missing hydrogens and may contain experimental artifacts. This "cleaning" step ensures the protein is chemically correct and ready for simulation.

-

-

Binding Site Definition:

-

Action: Define the "search space" or "grid box" for the docking simulation. This is typically centered on the known active site or a putative allosteric site.

-

Causality: Defining a specific search space focuses the computational effort on the region of interest, increasing efficiency and accuracy. The size of the box must be large enough to accommodate the ligand in various orientations but not so large as to be computationally prohibitive.

-

-

Ligand Docking:

-

Action: Execute the docking algorithm using the prepared ligand and target files.

-

Causality: The software will systematically place the ligand in the binding site, exploring its rotational and translational freedom and internal torsions to find the best fit.

-

-

Analysis of Results:

-

Action: Analyze the output, focusing on the predicted binding energy (e.g., kcal/mol) and the 2D/3D interaction diagrams of the top-ranked poses.

-

Causality: The binding energy provides a quantitative estimate of affinity, while the interaction diagrams reveal the specific amino acid residues involved in the binding, offering a qualitative understanding of the structure-activity relationship (SAR).[6]

-

Workflow Visualization: The Molecular Docking Pipeline

Caption: A typical workflow for molecular docking studies.

Pharmacophore Modeling: Abstracting the Essentials for Activity

A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[7][8] It is not a real molecule but rather a map of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Causality and Application: When a 3D structure of the target is unavailable (making docking impossible), a pharmacophore model can be built from a set of known active ligands.[9] This model then serves as a 3D search query to screen large compound libraries for novel molecules that possess the required features, a powerful strategy for lead discovery.[7]

Part 3: Predicting Drug-Likeness – The ADMET Profile

A compound that binds with high affinity to its target is useless if it cannot reach that target in the body or if it is toxic. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a self-validating system to filter out compounds destined for failure.[4][10]

Causality of ADMET Prediction: By calculating key physicochemical properties (e.g., molecular weight, logP, polar surface area) and comparing them to established models trained on experimental data, we can reliably predict a compound's drug-like characteristics.[11] This process helps prioritize compounds with favorable pharmacokinetic profiles for further development.[11]

Protocol: ADMET & Drug-Likeness Prediction using SwissADME

-

Submission: Input the SMILES string of the prepared piperidine benzoate compound.

-

Execution: The server calculates a wide range of parameters based on the input structure.

-

Analysis: Scrutinize the output, focusing on several key areas:

-

Lipinski's Rule of Five: A foundational rule of thumb to evaluate "drug-likeness" and predict oral bioavailability.[1][11]

-

Gastrointestinal (GI) Absorption: Predicted as High or Low, indicating oral absorption potential.

-

Blood-Brain Barrier (BBB) Permeation: A Yes/No prediction, critical for CNS-targeting drugs.[1]

-

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4).[1]

-

Bioavailability Score: An integrated score predicting the fraction of an administered dose that reaches systemic circulation.

-

Data Presentation: Predicted ADMET Profile

| Parameter | Value | Acceptable Range | Interpretation |

| Molecular Weight | 350.45 g/mol | < 500 | Favorable for absorption |

| LogP (Lipophilicity) | 2.85 | < 5 | Optimal balance for permeability |

| H-bond Donors | 1 | < 5 | Good membrane permeability |

| H-bond Acceptors | 4 | < 10 | Good membrane permeability |

| GI Absorption | High | High | Likely good oral absorption[11] |

| BBB Permeant | Yes | Target Dependent | Potential for CNS activity[1] |

| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | > 0.5 | Promising oral bioavailability |

Part 4: Advanced Modeling for Refined Insights

While docking and ADMET prediction provide a robust initial assessment, more advanced techniques can offer deeper insights into the structure-activity relationship and the dynamic nature of the ligand-target interaction.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[12][13] By building a model from a "training set" of piperidine benzoate analogs with known activities, one can predict the activity of new, unsynthesized compounds.[14]

Causality and Logic: A 3D-QSAR model, for instance, generates steric and electrostatic field maps. These maps visually highlight regions where bulky groups or specific charges on the piperidine benzoate scaffold would increase or decrease biological activity, thus providing clear, actionable guidance for lead optimization.[13]

Molecular Dynamics (MD) Simulation: From a Static Snapshot to a Dynamic Movie

Molecular docking provides a static picture of the binding pose. However, proteins and ligands are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulation provides a "movie" of the interaction over time (from nanoseconds to microseconds), allowing for a much more realistic assessment of binding stability.[15][16]

Causality of MD Simulations: By simulating the atomic movements of the protein-ligand complex in a solvated environment, MD can validate the stability of a docked pose.[15] If a ligand remains stably bound in its initial docked conformation throughout the simulation, it provides high confidence in the predicted binding mode. Conversely, if the ligand quickly dissociates, the initial docking result may have been a false positive. This method is crucial for refining binding hypotheses and understanding the nuanced energetic contributions to binding affinity.[17][18]

Logical Flow: The Integrated In Silico Drug Discovery Cascade

Caption: An iterative workflow for computational drug design.

Conclusion: Synthesizing Data into Actionable Intelligence

The is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. By integrating molecular docking, ADMET profiling, and advanced methods like QSAR and MD simulations, researchers can build a comprehensive, multi-faceted understanding of a compound's potential. This computational due diligence allows for the rational prioritization of candidates for synthesis and experimental validation, ultimately enhancing the efficiency and success rate of the drug discovery pipeline. The strength of this approach lies in its self-validating nature, where predictions from one method (e.g., docking) are challenged and refined by another (e.g., MD simulation), leading to a final set of candidates with a significantly higher probability of success.

References

- In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025). ResearchGate.

- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.

- In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide. BenchChem.

- ADMET properties of piperine, pipercide, piperlongumine, and pyrimethamine predicted from admetSAR. ResearchGate.

- Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central.

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. PubMed Central.

- Pharmacophore mapping of arylbenzothiophene derivatives for MCF cell inhibition using classical and 3D space modeling approaches. (2008). PubMed.

- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate.

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health.

- Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). PubMed.

- In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate.

- Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers. BenchChem.

- Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide. BenchChem.

- Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). ResearchGate.

- Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. (2022). ResearchGate.

- P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. (2025). ACS Pharmacology & Translational Science.

- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI.

- Pharmacophore modeling. Fiveable.

- Optimization of biaryl piperidine and 4-amino-2-biarylurea MCH1 receptor antagonists using QSAR modeling, classification techniques and virtual screening. PubMed.

- Pharmacophore modeling in drug design. (2025). PubMed.

- Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. (2015). PubMed.

- Investigating Protein–Peptide Interactions Using the Schrödinger Computational Suite. Schrödinger.

- Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design. PubMed Central.

- COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY. IRIS UniPA.

- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Protein-Protein Interaction Studies Using Molecular Dynamics Simulation. (2025). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 14. Optimization of biaryl piperidine and 4-amino-2-biarylurea MCH1 receptor antagonists using QSAR modeling, classification techniques and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Investigating Protein–Peptide Interactions Using the Schrödinger Computational Suite | Springer Nature Experiments [experiments.springernature.com]

- 18. iris.unipa.it [iris.unipa.it]

The Strategic Deployment of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate in Modern Drug Discovery: A Technical Guide

Introduction: The Imperative for Chemical Novelty in Fragment-Based Drug Design

In the landscape of contemporary drug discovery, Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds.[1][2] This approach, which utilizes small, low-complexity molecules, or "fragments," for screening against biological targets, offers a more efficient exploration of chemical space compared to traditional high-throughput screening of large, drug-like molecules.[1][3] A critical determinant of success in FBDD is the quality and diversity of the fragment library.[1] Historically, these libraries have been dominated by flat, aromatic compounds. However, the increasing recognition of the importance of three-dimensional (3D) topology for achieving selectivity and potency has driven the development of novel fragments with greater sp³ character. It is within this context that we examine the strategic value of methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate , a fragment that elegantly marries a rigid aromatic core with a flexible, 3D-rich piperidine scaffold.

This technical guide provides an in-depth analysis of methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate as a high-value fragment for drug design. We will dissect its molecular architecture, propose a robust synthetic route, and explore its potential applications in medicinal chemistry, grounded in the principles of structure-activity relationships (SAR) and biophysical screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks in their discovery programs.

Molecular Architecture and Physicochemical Properties: A Tale of Two Moieties

The power of methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate as a fragment lies in its bifunctional nature, presenting two distinct faces for interaction with a protein target. The 4-substituted benzoate ring provides a rigid scaffold, capable of participating in π-stacking, hydrophobic, and cation-π interactions. The methyl ester serves as a key hydrogen bond acceptor and a potential vector for further chemical elaboration.

Conversely, the 4-(hydroxymethyl)piperidine moiety introduces crucial 3D character. The piperidine ring, a prevalent motif in approved drugs, offers a flexible yet conformationally constrained scaffold that can project substituents into specific vectors in a binding pocket.[4] The primary alcohol of the hydroxymethyl group is a versatile hydrogen bond donor and acceptor, providing a critical anchor point for target engagement. The tertiary amine linkage to the benzene ring acts as a non-rotatable bond, fixing the piperidine in a defined orientation relative to the aromatic core.